molecular formula C9H16ClNO B1390660 [(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 858796-53-9

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No. B1390660
CAS RN: 858796-53-9
M. Wt: 189.68 g/mol
InChI Key: BHHWPGHSOGFGDR-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride, also known as MFMA-HCl, is an organic compound with a wide range of applications in laboratory experiments. It is a colorless, low-melting solid that is soluble in water and a variety of organic solvents. MFMA-HCl is a versatile reagent used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of organometallic compounds, and the synthesis of pharmaceuticals.

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its unique chemical structure. It serves as a building block in the creation of molecules with potential therapeutic effects. Its role in drug synthesis is crucial for developing new medications that can interact with biological systems in specific ways to treat diseases .

Catalysis

In the field of catalysis, (5-Methylfuran-2-yl)methylamine hydrochloride can act as a catalyst or a part of a catalytic system. It may influence the rate of chemical reactions, which is essential for industrial processes and the creation of materials with unique properties.

Organic Chemistry Studies

Researchers use this compound in organic chemistry to study reaction mechanisms and synthesize new organic compounds. Its reactivity and stability under various conditions make it a valuable subject for experimental and theoretical studies.

Material Science

The applications in material science include the development of new materials with specific characteristics. This compound can be a precursor to materials with desired electrical, mechanical, or thermal properties, contributing to advancements in technology and engineering.

Analytical Chemistry

In analytical chemistry, (5-Methylfuran-2-yl)methylamine hydrochloride can be used as a standard or reagent. It helps in the quantification and identification of substances within a mixture, playing a vital role in quality control and research .

Biochemistry

This compound finds its use in biochemistry for studying biological processes. It can be a part of assays to understand enzyme kinetics, receptor-ligand interactions, and other biochemical pathways.

Environmental Science

In environmental science, it can be used to study the impact of chemicals on ecosystems. It might be involved in research on pollution, biodegradation, and the development of environmentally friendly chemicals.

Proteomics Research

Lastly, in proteomics, it is used to study proteins and their functions. This compound can be part of the process to isolate, identify, and characterize proteins, which is fundamental in understanding diseases and developing treatments .

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHWPGHSOGFGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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